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Compound of Interest

Compound Name: 4-Acetoxybenzophenone

CAS No.: 13031-44-2

Cat. No.: B088672 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS)

fragmentation pattern of 4-acetoxybenzophenone (MW 240.25 Da). As a structural derivative

of benzophenone used frequently in photochemistry and polymer cross-linking studies, its

identification relies on detecting specific diagnostic neutral losses—primarily the elimination of

ketene (

)—and the subsequent degradation of the benzophenone core.

This guide compares the fragmentation behavior of 4-acetoxybenzophenone against its

parent scaffold (benzophenone) and its primary hydrolysis metabolite (4-

hydroxybenzophenone), offering a validated framework for structural elucidation in drug

metabolism and impurity profiling.
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Property Detail

Compound Name 4-Acetoxybenzophenone

CAS Number 4072-14-4

Molecular Formula

Exact Mass 240.0786 Da

Structure
A benzophenone core with an acetoxy ester

group at the para position.

Key Lability
The ester bond is susceptible to McLafferty-like

rearrangement (loss of ketene) and hydrolysis.

Experimental Methodology
To obtain reproducible fragmentation data, the following protocol is recommended. This

workflow ensures that thermal degradation in the inlet does not confound the mass spectral

interpretation.

Protocol: Electron Ionization (EI-MS) Acquisition
Sample Preparation: Dissolve 1 mg of 4-acetoxybenzophenone in 1 mL of HPLC-grade

Dichloromethane (DCM) or Methanol.

Inlet Conditions:

Injection Mode: Splitless (to maximize sensitivity) or Split (1:50) for pure standards.

Inlet Temperature:

. Note: Higher temperatures (

) may induce thermal deacetylation prior to ionization.

MS Source Parameters:

Ionization Energy: 70 eV (Standard EI).
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Source Temperature:

.

Scan Range: m/z 40 – 300.

Data Validation: Verify the presence of the molecular ion (

) at m/z 240. If m/z 198 is the highest mass observed, lower the inlet temperature to rule out
thermal hydrolysis.

Fragmentation Mechanism Analysis
The fragmentation of 4-acetoxybenzophenone is driven by two competing mechanisms:

charge-remote ester cleavage and charge-site initiated alpha-cleavage.

Primary Pathway: Loss of Ketene (Diagnostic)
The most defining feature of aryl acetates in EI-MS is the expulsion of a neutral ketene

molecule (

, 42 Da).

Mechanism: A four-membered transition state rearrangement involving the ester carbonyl

oxygen and the ortho-hydrogen of the phenyl ring.

Result: Transformation of the molecular ion (m/z 240) into the radical cation of 4-

hydroxybenzophenone (m/z 198).

Observation: This transition is often fast, making the m/z 198 peak significantly more intense

than the parent m/z 240 peak.

Secondary Pathway: Benzophenone Core Disassembly
Once the [M-Ketene]

ion (m/z 198) is formed, it behaves identically to 4-hydroxybenzophenone:

-Cleavage A: Cleavage of the bond between the carbonyl carbon and the unsubstituted
phenyl ring.
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Product: 4-Hydroxybenzoyl cation (m/z 121).

Neutral Loss: Phenyl radical (

, 77 Da).

-Cleavage B: Cleavage of the bond between the carbonyl carbon and the phenol ring.

Product: Benzoyl cation (m/z 105). This is typically the base peak due to the high stability

of the acylium ion.

Neutral Loss: 4-Hydroxyphenyl radical.

Tertiary Pathway: Phenyl Cation Formation
Both acylium ions (m/z 121 and m/z 105) undergo decarbonylation (loss of CO, 28 Da) to form

phenyl cations:

m/z 105

m/z 77 (

).

m/z 121

m/z 93 (

).

Visualization of Fragmentation Pathways[4][5][6][7]
[8][9]
The following diagram illustrates the hierarchical fragmentation tree, highlighting the critical

neutral losses.
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Figure 1: EI-MS Fragmentation pathway of 4-acetoxybenzophenone showing the diagnostic

loss of ketene followed by alpha-cleavage.

Comparative Analysis: 4-Acetoxybenzophenone vs.
Alternatives
Distinguishing 4-acetoxybenzophenone from its metabolites and analogs requires careful

peak analysis. The table below contrasts the spectral fingerprints.
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Feature
4-

Acetoxybenzopheno

ne

Benzophenone

(Parent)

4-

Hydroxybenzopheno

ne (Metabolite)

Molecular Ion (

)

m/z 240

(Weak/Medium)
m/z 182 (Strong) m/z 198 (Strong)

Diagnostic Loss -42 Da (Ketene) None (Stable core) None (Stable core)

Base Peak m/z 105 (Benzoyl) m/z 105 (Benzoyl) m/z 121 or 198

Key Fragment 1
m/z 198 (Deacetylated

ion)
m/z 77 (Phenyl) m/z 93 (Phenoxy)

Key Fragment 2 m/z 43 (Acetyl)
m/z 51 (Aromatic

breakup)

m/z 65

(Cyclopentadienyl)

Differentiation

Presence of m/z 240

and m/z 43 confirms

the acetate ester.[1][2]

Absence of m/z 121

and 198.

Absence of m/z 240

and 43.

Interpretation Guide:
If you see m/z 198 but NO m/z 240: Your sample has likely hydrolyzed to 4-

hydroxybenzophenone, or the inlet temperature is too high.

If you see m/z 105 and 77 only: You may have unsubstituted benzophenone, or the

concentration is too low to detect the higher mass substituted fragments.

The "Ketene Shift": The mass difference of 42 Da between the parent (240) and the first

major daughter ion (198) is the definitive confirmation of the acetoxy group.

Summary of Key Ions
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m/z (Mass-to-
Charge)

Ion Identity Origin
Relative Intensity
(Est.)

240
Molecular Ion (

)

Intact 4-

acetoxybenzophenon

e

5 - 20%

198
Loss of Ketene

(Rearrangement)
40 - 80%

121
4-Hydroxybenzoyl

cation
30 - 60%

105 Benzoyl cation 100% (Base Peak)

77 Phenyl cation 50 - 80%

43 Acetyl cation 20 - 50%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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